4-Bromo-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Bromo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N and a molecular weight of 264.04 g/mol . It is a solid at ambient temperature and is used primarily in research and industrial applications. The compound is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. This process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)phenylacetonitrile is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Trifluoromethyl)phenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the nitrile group.
Uniqueness
4-Bromo-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a nitrile group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFAFIBVXMQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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